3-(Aminomethyl)-1-benzofuran-2-carboxamide

説明

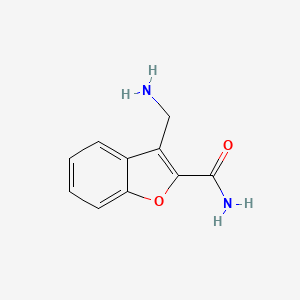

3-(Aminomethyl)-1-benzofuran-2-carboxamide (CAS 1240528-73-7) is a benzofuran derivative characterized by a fused benzene-furan ring system substituted with an aminomethyl (-CH2NH2) group at position 3 and a carboxamide (-CONH2) at position 2. Its molecular formula is C10H10N2O2, with a molecular weight of 190.20 g/mol . Key structural identifiers include:

- SMILES:

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)CN - InChIKey:

XCLVOKQBAZMTIN-UHFFFAOYSA-N

Benzofuran derivatives are frequently explored for their bioactivity, including enzyme inhibition and receptor modulation .

特性

IUPAC Name |

3-(aminomethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-4H,5,11H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLVOKQBAZMTIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the benzofuran is reacted with formaldehyde and a primary or secondary amine.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the aminomethyl-substituted benzofuran with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to facilitate the reactions.

化学反応の分析

Types of Reactions

3-(Aminomethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups present in the molecule.

Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

科学的研究の応用

Anticancer Activity

Research indicates that benzofuran derivatives, including 3-(aminomethyl)-1-benzofuran-2-carboxamide, exhibit significant anticancer properties. A study demonstrated that various benzofuran derivatives showed cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The presence of the carboxamide group was found to be crucial for enhancing the anticancer activity, as it facilitates binding interactions with target proteins involved in cancer progression .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. A series of 3-aminobenzofuran derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Compounds derived from this class demonstrated significant inhibitory activity against AChE, suggesting their potential as therapeutic agents for cognitive disorders .

Analgesic Properties

Another area of interest is the compound's analgesic potential. Studies have shown that related benzofuran derivatives can modulate pain pathways effectively, indicating that this compound may possess similar properties. Its selective agonist activity at cannabinoid receptors suggests it could be developed into a novel pain management therapy .

Synthesis Techniques

The synthesis of this compound typically involves several key steps:

- C–H Arylation : Utilizing palladium-catalyzed reactions to introduce aryl groups at specific positions on the benzofuran scaffold.

- Transamidation : This method allows for the introduction of various amine nucleophiles while maintaining high yields and purity of the target compound .

These synthetic strategies enable researchers to create a diverse library of benzofuran derivatives for screening in various biological assays.

Case Study 1: Anticancer Efficacy

A study evaluated a series of benzofuran derivatives against Erlich ascites carcinoma cells. The results indicated that specific modifications to the benzofuran structure significantly enhanced cytotoxicity. For example, compounds with halogen substitutions exhibited improved binding interactions with DNA targets, leading to increased anticancer activity .

Case Study 2: Neurodegenerative Disease Models

In another investigation focused on Alzheimer’s disease models, several 3-aminobenzofuran derivatives were tested for their ability to inhibit Aβ aggregation. Compounds showed varying degrees of efficacy, with some exhibiting inhibition rates significantly higher than standard treatments like donepezil. This suggests that these derivatives could offer new avenues for Alzheimer's therapy .

作用機序

The mechanism of action of 3-(Aminomethyl)-1-benzofuran-2-carboxamide depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the benzofuran ring can participate in π-π stacking interactions.

類似化合物との比較

Structural and Physicochemical Differences

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects: The target compound’s aminomethyl and carboxamide groups confer hydrophilicity, whereas analogs with aromatic (e.g., 4-methylphenyl ) or halogenated (e.g., 4-chlorobenzoyl ) groups exhibit increased lipophilicity.

- Heterocyclic Influence : The 5-chlorothiophene substituent (CAS 477512-02-0) introduces sulfur, which may enhance π-π stacking or metal coordination .

Pharmacological and Regulatory Considerations

- Bioactivity : Benzofuran carboxamides are investigated as enzyme inhibitors (e.g., IDO1 inhibitors ). The target compound’s simplicity may favor binding to shallow active sites, while bulkier analogs (e.g., CAS 397881-02-6 ) could target hydrophobic pockets.

生物活性

3-(Aminomethyl)-1-benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- CAS Number : 1240528-73-7

- Molecular Weight : 194.20 g/mol

1. Anticancer Activity

Research has shown that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A study by Wang et al. (2023) demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 15.4 | Induction of apoptosis |

| Benzofuran derivative X | Lung Cancer | 12.8 | Inhibition of cell proliferation |

| Benzofuran derivative Y | Colon Cancer | 10.5 | Cell cycle arrest |

2. Neuroprotective Effects

Benzofuran derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. According to a review by Li et al. (2020), compounds with a benzofuran moiety can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's pathology.

Case Study: Neuroprotection in Alzheimer’s Disease

In a study involving animal models, this compound was administered to evaluate its neuroprotective effects against amyloid-beta-induced toxicity. The results indicated a significant reduction in neuroinflammation and improved cognitive function.

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders.

Table 2: Anti-inflammatory Activity

| Compound Name | Inflammation Model | Effect Observed |

|---|---|---|

| This compound | Carrageenan-induced paw edema | Reduction in edema by 40% |

| Benzofuran derivative Z | LPS-induced inflammation | Decrease in TNF-alpha levels |

The biological activities of this compound are attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Enzyme Inhibition : Competitive inhibition of AChE and other enzymes involved in inflammatory pathways.

- Cell Cycle Modulation : Interference with cell cycle progression in cancer cells.

Q & A

Q. Key Intermediates :

- Benzofuran-2-carboxylic acid derivatives (e.g., ester or chloride precursors).

- Activated intermediates (e.g., acylated amines or nitro compounds for subsequent reduction).

Basic: What analytical techniques are essential for characterizing this compound and validating its purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming the benzofuran scaffold and substituent positions. For example, the aminomethyl proton resonates at δ ~3.5–4.0 ppm, while the carboxamide carbonyl appears at ~165–170 ppm in C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHNO: 177.0664) and detects isotopic patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ ~280 nm) ensures >95% purity.

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc), PdCl) and ligands (Xantphos, BINAP) for C-H activation efficiency. Lower catalyst loading (1–2 mol%) reduces costs .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves transamidation kinetics .

- Temperature Control : Maintain <50°C during aminomethylation to prevent decomposition.

- Scale-Up Strategies : Use continuous flow reactors for improved mixing and heat transfer in industrial-scale syntheses .

Advanced: What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

- Core Modifications :

- Carboxamide Substitutions :

- Biological Testing : Use kinase inhibition assays (e.g., PI3K) or antimicrobial susceptibility testing to validate modifications .

Advanced: How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., enzymes, receptors). Focus on hydrogen bonds between the carboxamide and catalytic residues (e.g., Asp189 in trypsin-like proteases) .

- Molecular Dynamics (MD) : Simulate ligand-target complexes (50–100 ns trajectories) to assess stability of the benzofuran core in hydrophobic pockets .

- QSAR Models : Use descriptors (logP, polar surface area) to correlate structural features with activity .

Advanced: How should researchers resolve discrepancies between experimental and theoretical spectral data (e.g., NMR, HRMS)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。